molecular formula C16H17ClN2O3 B11688001 5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline

5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline

Cat. No.: B11688001
M. Wt: 320.77 g/mol
InChI Key: SXCDFIWWBLFKQF-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, an ethylphenoxy group, and a nitro group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline typically involves multiple steps. One common method is the nucleophilic substitution reaction, where a chloroaniline derivative reacts with an ethylphenoxyethyl halide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Sodium hydroxide, potassium carbonate, ethanol, methanol.

Major Products Formed

    Oxidation: Formation of an amino derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[2-(4-ethylphenoxy)propyl]-2-methylaniline
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for unique reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline

InChI

InChI=1S/C16H17ClN2O3/c1-2-12-3-6-14(7-4-12)22-10-9-18-15-11-13(17)5-8-16(15)19(20)21/h3-8,11,18H,2,9-10H2,1H3

InChI Key

SXCDFIWWBLFKQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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